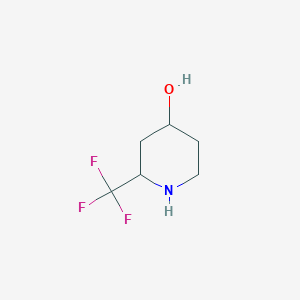

2-(Trifluoromethyl)piperidin-4-ol

Overview

Description

“2-(Trifluoromethyl)piperidin-4-ol” is a chemical compound with the CAS Number: 1245644-81-8 . It has a molecular weight of 169.15 . The IUPAC name for this compound is this compound . The physical form of this compound is oil .

Molecular Structure Analysis

The Inchi Code for “this compound” is 1S/C6H10F3NO/c7-6(8,9)5-3-4(11)1-2-10-5/h4-5,10-11H,1-3H2 . This code provides a standard way to encode the compound’s molecular structure.

Physical And Chemical Properties Analysis

“this compound” is an oil at room temperature . It has a molecular weight of 169.15 .

Scientific Research Applications

Synthesis of Piperidine Alkaloids

2-(Trifluoromethyl)piperidin-4-ol is used in the diastereoselective synthesis of trifluoro-substituted analogues of piperidine alkaloids. This process involves two to four steps from 2-trifluoromethyl keto-protected 4-piperidones, achieved through an intramolecular Mannich-type reaction. The stereoselective elaboration of new 2-(trifluoromethyl)-4-piperidinols and 4-amino-2-(trifluoromethyl)piperidines is a key aspect of this synthesis (Bariau et al., 2006).

Ring Expansion to Synthesize Piperidines

Another application is in the synthesis of 3-substituted 2-(trifluoromethyl)piperidines, which are synthesized through ring expansion of (trifluoromethyl)prolinols. This process begins with L-proline and involves an aziridinium intermediate. The ring opening of the (trifluoromethyl)aziridinium intermediate by different nucleophiles is characterized by regio- and diastereoselectivity (Rioton et al., 2015).

Fluorescent pH Sensors

4-Piperidine-naphthalimide derivatives, including those with a 2-imino-oxalidin (thiazolidin) side chain, are synthesized for their fluorescence properties. Some compounds exhibit strong fluorescence quenching and red shifting in weakly acidic conditions due to intramolecular hydrogen bonding, making them suitable as fluorescent pH sensors (Cui et al., 2004).

Tautomeric Equilibrium in Molecular Structures

The compound is involved in the synthesis of molecules like 4-((phenylimino)methyl)naphthalen-1-ol and its analogs. The addition of a flexible piperidine ring can control the shift in the tautomeric equilibrium upon protonation/deprotonation, which is significant for understanding molecular structures and interactions (Deneva et al., 2013).

Corrosion Inhibition Studies

In the field of materials science, piperidine derivatives, including those with this compound, are studied for their potential as corrosion inhibitors for metals like iron. These studies involve quantum chemical calculations and molecular dynamics simulations to understand their adsorption and inhibition properties (Kaya et al., 2016).

Safety and Hazards

Future Directions

While specific future directions for “2-(Trifluoromethyl)piperidin-4-ol” were not found in the search results, it’s worth noting that piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, such as “this compound”, is an important task of modern organic chemistry .

Mechanism of Action

Target of Action

It is known that piperidine derivatives, which include 2-(trifluoromethyl)piperidin-4-ol, are utilized in various therapeutic applications such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant agents .

Mode of Action

Piperidine derivatives are known to interact with their targets in a variety of ways, depending on the specific therapeutic application .

Result of Action

The wide range of therapeutic applications of piperidine derivatives suggests that they can have diverse effects at the molecular and cellular level .

properties

IUPAC Name |

2-(trifluoromethyl)piperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10F3NO/c7-6(8,9)5-3-4(11)1-2-10-5/h4-5,10-11H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNFGDTYUQGCQBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(CC1O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Methoxy-1H-pyrrolo[2,3-C]pyridine-3-carboxylic acid](/img/structure/B1424183.png)

![methyl 3-chloro-1H-pyrrolo[3,2-b]pyridine-5-carboxylate](/img/structure/B1424184.png)

![6-methyl-3-nitro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1424185.png)

![6-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1424195.png)

![5-Chloro-3-iodo-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1424202.png)

![5-chloro-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde](/img/structure/B1424204.png)

![4-Chloro-2-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1424205.png)

![5-Chloro-4-fluoro-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1424206.png)